MAO-A Inhibition Potency and MAO-B Selectivity: Pirlindole vs. Moclobemide and Tetrindole
Pirlindole demonstrates potent and highly selective inhibition of MAO-A relative to MAO-B. In rat brain preparations, pirlindole inhibits MAO-A with an IC50 of 250 nM and MAO-B with a Ki of 52,100 nM [1]. This represents an approximately 208-fold selectivity for MAO-A over MAO-B. In rat heart tissue, MAO-A IC50 is 34.2 nM with MAO-B Ki of 59,900 nM [1], yielding a selectivity ratio of approximately 1,750-fold. In contrast, the structural analog tetrindole shows comparable but slightly different selectivity profiles, while moclobemide exhibits a distinct selectivity ratio and lacks the secondary SNRI activity present in pirlindole [2].
| Evidence Dimension | MAO-A inhibition potency and MAO-B selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-A, rat brain) = 250 nM; Ki (MAO-B, rat brain) = 52,100 nM; IC50 (MAO-A, rat heart) = 34.2 nM; Ki (MAO-B, rat heart) = 59,900 nM |
| Comparator Or Baseline | Moclobemide: MAO-A selective RIMA but lacks SNRI activity; Tetrindole: structural analog with comparable selectivity |
| Quantified Difference | Selectivity ratio (MAO-B Ki / MAO-A IC50): ~208-fold (brain), ~1,750-fold (heart) |
| Conditions | In vitro enzyme inhibition assays using rat brain and heart homogenates |
Why This Matters
This high MAO-A selectivity profile supports applications requiring specific MAO-A pathway interrogation with minimal MAO-B off-target interference, distinct from moclobemide's purely RIMA mechanism.
- [1] Bertin Bioreagent. Pirlindole Product Datasheet. CAT N°: 22060. View Source
- [2] Bruhwyler J, Liégeois JF, Géczy J. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacol Res. 1997;36(1):23-33. View Source
